molecular formula C8H9FS B13309891 1-(3-Fluorophenyl)ethane-1-thiol

1-(3-Fluorophenyl)ethane-1-thiol

Cat. No.: B13309891
M. Wt: 156.22 g/mol
InChI Key: HLAOXHLGUGSEPH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H9FS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a fluorinated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the use of 3-fluorobenzyl bromide and sodium hydrosulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiolate anions.

    Substitution: Thioethers.

Scientific Research Applications

1-(3-Fluorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    1-(2-Fluorophenyl)ethane-1-thiol: Similar structure but with the fluorine atom in the ortho position.

    1-(4-Fluorophenyl)ethane-1-thiol: Fluorine atom in the para position.

    1-(3-Chlorophenyl)ethane-1-thiol: Chlorine atom instead of fluorine.

Uniqueness: 1-(3-Fluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiol group also imparts distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

1-(3-fluorophenyl)ethanethiol

InChI

InChI=1S/C8H9FS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3

InChI Key

HLAOXHLGUGSEPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)S

Origin of Product

United States

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